Cas no 145667-75-0 ((3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one)

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one structure
145667-75-0 structure
Nombre del producto:(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one
Número CAS:145667-75-0
MF:C18H24O4
Megavatios:304.380765914917
CID:64938
PubChem ID:10267038

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one Propiedades químicas y físicas

Nombre e identificación

    • (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
    • (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one
    • Latanoprost Lactone Diol
    • (3AR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenyl-pentyl)hexahydro-2H-cyclopenta[b]furan-2-one
    • (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
    • (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]2H-cyclopenta[b]furan-2-one
    • 2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-, (3aR,4R,5R,6aS)-
    • Latanoprost Lactone Diol
    • LP-diol
    • LP-diol (LT-DI)(Latanprost)
    • (3AR,4R,5R,6AS)-5-HYDROXY-4-((3R)-3-HYDROXY-5-PHENYLPENTYL)HEXAHYDROCYCLOPENTA[B]FURAN-2-ONE
    • (3AR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenyl-pentyl)hexahydro-2H-cyclopenta[b]furan-2-o
    • HY-125946
    • SR-01000946576
    • AC-24760
    • SCHEMBL12190696
    • CHEBI:197084
    • AKOS015896624
    • 145667-75-0
    • (1S,5R,6R,7R)-6-[(3R)-3-hydroxy-5-phenyl-1-pentyl]-7(R)-hydroxy-2-oxabicyclo[3.3.0]octan-3-one
    • 145773-21-3
    • HMS3649I19
    • (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]uran-2-one
    • (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)cyclopenta[b]furan-2-one
    • SR-01000946576-1
    • DTXSID30437648
    • CS-0103245
    • CQVHXVLSHMRWEC-UTSKFRMZSA-N
    • J-501156
    • (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one
    • [3aR-[3aalpha,4alpha(R*),5beta,6aalpha]]-Hexahydro-5-hydroxy-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2-one; PGX 10
    • (3AR,4R,5R,6AS)-5-HYDROXY-4-[(3R)-3-HYDROXY-5-PHENYLPENTYL]-HEXAHYDROCYCLOPENTA[B]FURAN-2-ONE
    • DA-74906
    • (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one
    • MDL: MFCD05865275
    • Renchi: 1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1
    • Clave inchi: CQVHXVLSHMRWEC-UTSKFRMZSA-N
    • Sonrisas: O[C@H](CC[C@H]1[C@H](O)C[C@@H]2OC(=O)C[C@H]12)CCC1=CC=CC=C1

Atributos calculados

  • Calidad precisa: 304.167459g/mol
  • Carga superficial: 0
  • XLogP3: 2.3
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 6
  • Masa isotópica única: 304.167459g/mol
  • Masa isotópica única: 304.167459g/mol
  • Superficie del Polo topológico: 66.8Ų
  • Recuento de átomos pesados: 22
  • Complejidad: 377
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.202
  • Punto de fusión: 69-71 ºC
  • Punto de ebullición: 522.959°C at 760 mmHg
  • Punto de inflamación: 190.276°C
  • índice de refracción: 1.568
  • PSA: 66.76000
  • Logp: 2.07280

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one Información de Seguridad

  • Condiciones de almacenamiento:Sealed in dry,2-8°C

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
H294065-100mg
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]2H-cyclopenta[b]furan-2-one
145667-75-0
100mg
$ 207.00 2023-09-07
1PlusChem
1P001DQG-100mg
2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-, (3aR,4R,5R,6aS)-
145667-75-0 ≥98%
100mg
$1061.00 2025-02-19
A2B Chem LLC
AA63656-50mg
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
145667-75-0 ≥98%
50mg
$453.00 2024-04-20
Ambeed
A793245-100mg
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
145667-75-0 95%
100mg
$156.0 2025-02-27
1PlusChem
1P001DQG-50mg
2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-, (3aR,4R,5R,6aS)-
145667-75-0 ≥98%
50mg
$613.00 2025-02-19
Chemenu
CM196082-1g
(3AR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenyl-pentyl)hexahydro-2H-cyclopenta[b]furan-2-one
145667-75-0 95%
1g
$641 2023-03-07
SHENG KE LU SI SHENG WU JI SHU
sc-205366-10 mg
Latanoprost Lactone Diol,
145667-75-0
10mg
¥903.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205366A-50 mg
Latanoprost Lactone Diol,
145667-75-0
50mg
¥4,091.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205366-10mg
Latanoprost Lactone Diol,
145667-75-0
10mg
¥903.00 2023-09-05
Aaron
AR001DYS-100mg
2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-, (3aR,4R,5R,6aS)-
145667-75-0 95%
100mg
$139.00 2023-12-16

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one Métodos de producción

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:145667-75-0)(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one
A855005
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):238.0/641.0